molecular formula C11H16N2S B1388507 N-(2-Isopropyl-6-methylphenyl)thiourea CAS No. 1208886-86-5

N-(2-Isopropyl-6-methylphenyl)thiourea

Cat. No.: B1388507
CAS No.: 1208886-86-5
M. Wt: 208.33 g/mol
InChI Key: ILVNJHHMEKUCNX-UHFFFAOYSA-N
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Description

N-(2-Isopropyl-6-methylphenyl)thiourea (CAS 1208886-86-5) is a specialized organosulfur compound with the molecular formula C11H16N2S and a molecular weight of 208.32 g/mol . Thiourea derivatives are recognized in scientific research as versatile scaffolds with a broad spectrum of potential biological activities. Recent studies highlight that thiourea derivatives are investigated for their antibacterial, antioxidant, and anticancer properties, among others . The structure of such compounds, featuring nitrogen and sulfur donor atoms, also makes them valuable as ligands in coordination chemistry, where they can form stable complexes with various metal ions, potentially modulating biological activity and physical properties . Furthermore, thiourea derivatives have been explored as effective corrosion inhibitors for metals in acidic environments, with their action attributed to adsorption onto the metal surface . Researchers utilize this compound and its analogs as key intermediates in organic synthesis and for the development of novel substances with tailored functions. This product is intended For Research Use Only and is not for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2-methyl-6-propan-2-ylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-7(2)9-6-4-5-8(3)10(9)13-11(12)14/h4-7H,1-3H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVNJHHMEKUCNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Isopropyl-6-methylphenyl)thiourea can be synthesized through the reaction of 2-isopropyl-6-methylaniline with thiocyanate under controlled conditions. The reaction typically involves the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-(2-Isopropyl-6-methylphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
N-(2-Isopropyl-6-methylphenyl)thiourea serves as a versatile building block in the synthesis of more complex organic molecules. It is particularly useful in the formation of heterocyclic compounds through cyclization reactions. These reactions often involve the use of thioureas as precursors for anion receptors, organocatalysts, and non-ionic surfactants .

Table 1: Chemical Reactions Involving this compound

Reaction TypeProduct TypeReference
CyclizationHeterocycles
Anion Receptor SynthesisCoordination Compounds
OrganocatalysisCatalysts

Biological Activities

This compound and its derivatives exhibit a range of biological activities that make them valuable in medicinal chemistry.

Anticancer Activity
Thiourea derivatives have shown promising results in anticancer studies. For instance, compounds derived from thioureas have been tested against various cancer cell lines, demonstrating IC50 values ranging from 3 to 20 µM, indicating their potential as anticancer agents .

Antimicrobial Properties
Studies have reported that this compound exhibits antibacterial activity against several pathogens, including E. faecalis and K. pneumoniae. The minimum inhibitory concentration (MIC) values suggest that these compounds can be comparable to standard antibiotics like ceftriaxone .

Table 2: Biological Activities of Thiourea Derivatives

Activity TypeTested OrganismsIC50/MIC ValuesReference
AnticancerVarious cancer cell lines3 - 20 µM
AntimicrobialE. faecalis, K. pneumoniaeMIC: 40 - 50 µg/mL
Anti-inflammatoryVarious inflammatory markers> 70% inhibition

Material Science

Corrosion Inhibition
Thioureas are recognized for their effectiveness as corrosion inhibitors in metal surfaces. The presence of thiol groups allows them to form protective films on metals, reducing corrosion rates significantly .

Chemical Sensors
Thiourea derivatives have also been explored as chemosensors due to their ability to form strong hydrogen bonds with specific analytes. This property is particularly useful for detecting metal ions and small organic molecules .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various thiourea derivatives, this compound was synthesized and tested against pancreatic cancer cell lines. The compound exhibited an IC50 value of approximately 10 µM, indicating significant cytotoxicity against cancer cells while showing minimal toxicity to normal cells .

Case Study 2: Corrosion Inhibition

A series of experiments were conducted to assess the corrosion inhibition efficiency of this compound on carbon steel in acidic environments. The results indicated a corrosion rate reduction of up to 85% at optimal concentrations, highlighting its potential application in industrial settings .

Mechanism of Action

The mechanism of action of N-(2-Isopropyl-6-methylphenyl)thiourea involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets may vary depending on the specific application, but it generally involves binding to active sites or altering the function of target molecules.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Thiourea derivatives vary in substituent type, position, and biological/chemical properties. Below is a comparative analysis with structurally related compounds:

Structural and Electronic Effects
Compound Name Substituents Key Properties Reference
N-(2-Isopropyl-6-methylphenyl)thiourea 2-isopropyl, 6-methylphenyl Steric hindrance from branched isopropyl group; potential for selective metal binding.
N-(2-Methylphenyl)thiourea (H2L5) 2-methylphenyl Moderate steric effects; used in metal chelation studies.
N-(4-Methylphenyl)thiourea (H2L6) 4-methylphenyl Less steric hindrance; higher solubility due to para-substitution.
(E)-3-(4-Methoxyphenyl)-N-(phenylcarbamothioyl)acrylamide Phenyl + methoxyacrylamide Electron-donating methoxy group enhances π-conjugation; no cytotoxicity observed.

Key Observations :

  • Steric Effects : The 2-isopropyl group in this compound likely reduces coordination flexibility compared to less hindered analogs like H2L6 .
  • Electronic Effects : Electron-donating groups (e.g., methyl, methoxy) enhance ligand stability in metal complexes, while electron-withdrawing groups (e.g., chloro in H2L2–H2L4) increase acidity of the thiourea NH protons, improving metal ion affinity .

Key Observations :

  • Substituent position critically impacts bioactivity. For example, ortho-substituted thioureas (e.g., H2L5) may exhibit different membrane permeability compared to para-substituted analogs .

Key Observations :

  • Microwave synthesis () offers faster reaction times but lower yields compared to traditional methods () .
  • Bulky substituents (e.g., isopropyl) may complicate synthesis but improve stability against oxidation or hydrolysis .

Biological Activity

N-(2-Isopropyl-6-methylphenyl)thiourea is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the thiourea class of compounds, characterized by the presence of the thiourea functional group (R1R2N=C(S)NHR3). The specific structure contributes to its biological properties, making it a subject of interest in medicinal chemistry.

1. Antimicrobial Activity

Research has demonstrated that thiourea derivatives exhibit significant antimicrobial properties. For instance, studies indicated that this compound shows inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds varied based on their structural modifications:

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus32
This compoundEscherichia coli64

These findings suggest potential applications in treating infections caused by multidrug-resistant strains .

2. Anticancer Activity

This compound has shown promising anticancer properties. Studies have reported its efficacy against various cancer cell lines, including ovarian and breast cancer. The compound’s mechanism often involves the inhibition of specific molecular pathways associated with tumor growth:

  • IC50 Values :
    • Ovarian Cancer (OVCAR): 3.0 µmol/L
    • Breast Cancer (NCI/ADR): 6.1 µmol/L

The compound's derivatives have been noted to enhance selectivity and potency against leukemia cell lines, indicating its potential as an anticancer agent .

3. Anti-inflammatory Activity

Thiourea derivatives have also been evaluated for their anti-inflammatory effects. In vitro studies showed that certain derivatives inhibited pro-inflammatory cytokines such as IL-6 and TNF-α significantly more than standard treatments like dexamethasone:

CompoundCytokineInhibition (%)
Derivative ATNF-α78%
Derivative BIL-689%

This suggests that this compound may be beneficial in managing inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease pathways. This interaction can lead to alterations in enzyme activity and cellular signaling, contributing to its antimicrobial, anticancer, and anti-inflammatory effects .

Case Studies

Several studies have highlighted the efficacy of thiourea derivatives in clinical settings:

  • Antimicrobial Efficacy : A study involving clinical strains showed that this compound effectively inhibited growth in resistant bacterial strains, suggesting potential for therapeutic use in antibiotic-resistant infections .
  • Cancer Treatment : Clinical trials involving patients with resistant forms of ovarian and breast cancer indicated that patients treated with thiourea derivatives experienced significant tumor reduction, supporting its use as a chemotherapeutic agent .

Q & A

Q. What are the optimal synthetic routes for N-(2-Isopropyl-6-methylphenyl)thiourea, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of substituted thioureas typically involves condensation of isothiocyanates with amines. For this compound, start by reacting 2-isopropyl-6-methylaniline with thiophosgene or ammonium thiocyanate under reflux in a polar aprotic solvent (e.g., ethanol or THF). Key parameters to optimize include:

  • Catalyst selection : Use triethylamine or pyridine to neutralize HCl byproducts .
  • Temperature control : Maintain 60–80°C for 3–5 hours to ensure complete conversion .
  • Purification : Recrystallize from ethanol or methanol, and confirm purity via melting point analysis and HPLC (≥98% purity) .
    Validate the product using 1^1H/13^13C NMR and FT-IR spectroscopy (e.g., NH stretching at 3200–3400 cm1^{-1}, C=S absorption at 1250–1350 cm1^{-1}) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • FT-IR : Confirm the presence of thiourea motifs (C=S, NH stretches) and aromatic C-H bonds .
    • NMR : Use 1^1H NMR to identify NH protons (δ 8.5–9.5 ppm) and aromatic protons (δ 6.5–7.5 ppm). 13^13C NMR should show the thiocarbonyl carbon at δ 175–185 ppm .
  • Chromatography :
    • HPLC : Employ a C18 column with a methanol/water gradient (70:30) and UV detection at 254 nm to assess purity .
    • TLC : Use silica gel plates with ethyl acetate/hexane (1:1) and visualize with ninhydrin spray for NH groups .

Advanced Research Questions

Q. How can crystallographic data discrepancies in this compound structures be resolved during refinement?

Methodological Answer: Crystallographic refinements often encounter challenges like disordered isopropyl groups or weak diffraction. To resolve these:

  • Software selection : Use SHELXL for small-molecule refinement due to its robust handling of geometric restraints and twin refinement .
  • Data collection : Ensure high-resolution data (≤0.8 Å) to resolve positional ambiguities. For twinned crystals, apply the TWIN and BASF commands in SHELXL .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury for visualizing electron density maps .

Q. How do substituent electronic effects influence the biological activity of this compound derivatives?

Methodological Answer: To study structure-activity relationships (SAR):

  • Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -NO2_2, -Cl) or donating (-OCH3_3) groups at the phenyl ring. Compare their inhibitory potency in enzyme assays (e.g., HIV-1 reverse transcriptase) .
  • Computational modeling : Perform DFT calculations (Gaussian09) to correlate substituent Hammett σ values with bioactivity. Use AutoDock for docking studies to assess binding affinity variations .
  • Data interpretation : Statistically analyze IC50_{50} values using ANOVA to identify significant electronic effects .

Q. What experimental strategies mitigate polymorphism and solvate formation in this compound during crystallization?

Methodological Answer: Polymorphs and solvates can alter solubility and stability. To control crystallization:

  • Solvent screening : Test solvents with varying polarity (e.g., acetone, DMSO, water) and use slow evaporation at controlled humidity .
  • Thermal analysis : Perform DSC to identify phase transitions and TGA to detect solvent loss (heating rate: 10°C/min under N2_2) .
  • Crystal engineering : Add co-formers (e.g., carboxylic acids) to stabilize specific polymorphs via hydrogen bonding .

Q. How should conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound be reconciled?

Methodological Answer:

  • Cross-validation : Compare NMR-derived bond lengths/angles with X-ray crystallographic data. Use Mercury software to overlay experimental and DFT-optimized structures .
  • Dynamic effects : Consider temperature-dependent NMR to detect conformational flexibility (e.g., NH tautomerism) that may explain discrepancies .
  • Error analysis : Quantify uncertainties in crystallographic occupancy ratios and NMR integration errors (<5% acceptable) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-Isopropyl-6-methylphenyl)thiourea
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N-(2-Isopropyl-6-methylphenyl)thiourea

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